Cas no 154476-57-0 (tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate)

Tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate is a specialized carbamate derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups. This compound is primarily utilized in peptide synthesis and organic transformations, where its Boc groups provide selective protection for amine functionalities, enhancing stability and preventing unwanted side reactions. The imidoyl moiety further contributes to its reactivity in amidine formation and other nucleophilic addition processes. Its high purity and well-defined structure make it a reliable intermediate for constructing complex molecular architectures. The tert-butyl groups ensure ease of deprotection under mild acidic conditions, offering compatibility with sensitive substrates. This compound is particularly valuable in medicinal chemistry and bioconjugation applications.
tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate structure
154476-57-0 structure
Product name:tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate
CAS No:154476-57-0
MF:C11H21N3O4
MW:259.302142858505
MDL:MFCD01863604
CID:106590
PubChem ID:135638421

tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • N,N'-Di-Boc-guanidine
    • 1 3-BIS(TERT-BUTOXYCARBONYL)GUANIDINE
    • 1,3-Bis(Tert-butyoxycarbonyl)guanidine
    • Carbamic acid,N,N'-(carbonimidoyl)bis-, C,C'-bis(1,1-dimethylethyl) ester
    • N,N'-DI(TERT-BUTOXYCARBONYL) GUANIDINE
    • di-Boc-guanidine
    • di-N-Boc-guanidine
    • N,N'-bis(tert-butyloxycarbonyl)guanidine
    • N,N'-bis-Boc-guanidine
    • N1,N2-Bis(tert-butoxycarbonyl)guanidine
    • N1,N2-Bis(tert-butyloxycarbonyl)guanidine
    • tert-Butyl [N-(tert-butoxycarbonyl)carbamimidoyl]carbamate
    • N,N'-Bis(tert-butoxycarbonyl)guanidine
    • N,N'-DI(TERT-BUTOXYCARBONYL)GUANIDINE
    • 1,3-Bis(tert-butoxycarbonyl)guanidine 98%
    • 1,3-BIS(TERT-BUTOXYCARBONYL)GUANIDINE, 9 8%
    • 1,3-Bis(tert-butoxycarbonyl)guanidine
    • tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate
    • STL556991
    • 7753AA
    • BBL103181
    • BC201895
    • tert-butyl [N-(tert-butoxycarbonyl)carbamimidoyl]carbamate (non-preferred name)
    • Carbamic acid, N,N'-(carbonimidoyl)bis-, C,C'-bis(1,1-dimethylethyl) ester
    • MDL: MFCD01863604
    • Inchi: 1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16)
    • InChI Key: VPWFNCFRPQFWGS-UHFFFAOYSA-N
    • SMILES: C(C)(C)(C)OC(=O)NC(=N)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 259.15300
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Tautomer Count: 5
  • Surface Charge: 0
  • Topological Polar Surface Area: 103

Experimental Properties

  • Color/Form: solid
  • Density: 1.13±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 141-144 °C (lit.)
  • Refractive Index: 1.485
  • Solubility: Very slightly soluble (0.99 g/l) (25 º C),
  • PSA: 100.51000
  • LogP: 2.85210
  • Solubility: Not determined
  • pka: 8.24±0.46(Predicted)

tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Storage Condition:Sealed in dry,2-8°C
  • Risk Phrases:R36/37/38

tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB400477-1 g
N1,N2-Bis(tert-butyloxycarbonyl)guanidine, 95%; .
154476-57-0 95%
1 g
€107.20 2023-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1022423-10g
1,3-Bis(tert-butoxycarbonyl)guanidine
154476-57-0 98%
10g
¥585.00 2023-11-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N29530-250mg
1,3-Bis(tert-butoxycarbonyl)guanidine
154476-57-0
250mg
¥136.0 2021-09-04
TRC
D422878-100mg
N,N'-Di-Boc-guanidine
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100mg
$ 65.00 2022-06-05
ChemScence
CS-W014073-10g
1,3-Bis(tert-butoxycarbonyl)guanidine
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$142.0 2021-09-02
eNovation Chemicals LLC
D686098-25g
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$180 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1022423-100g
1,3-Bis(tert-butoxycarbonyl)guanidine
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100g
¥5790.00 2023-11-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B131760-10g
tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate
154476-57-0 98%
10g
¥1720.90 2023-09-04
ChemScence
CS-W014073-5g
1,3-Bis(tert-butoxycarbonyl)guanidine
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5g
$73.0 2021-09-02
Enamine
EN300-254416-0.1g
tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate
154476-57-0 95%
0.1g
$19.0 2024-06-19

tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate Related Literature

Additional information on tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate

Recent Advances in the Application of tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate (CAS: 154476-57-0) in Chemical Biology and Pharmaceutical Research

The compound tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate (CAS: 154476-57-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique carbamate and tert-butoxycarbonyl (Boc) protecting groups, serves as a versatile intermediate in the synthesis of complex bioactive molecules. Recent studies have highlighted its role in the development of novel peptide-based therapeutics, enzyme inhibitors, and prodrugs, underscoring its importance in medicinal chemistry.

One of the key applications of this compound lies in its use as a protecting group for amidines, which are critical functional groups in many biologically active molecules. The Boc-protected amidine moiety in tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate provides stability under various reaction conditions, making it an ideal candidate for multi-step synthetic routes. Recent publications have demonstrated its utility in the synthesis of guanidine-containing compounds, which are prevalent in natural products and pharmaceuticals with antimicrobial and antiviral properties.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers utilized this compound as a key intermediate in the synthesis of a new class of protease inhibitors. The study revealed that the Boc-protected amidine group facilitated the selective inhibition of viral proteases, offering potential therapeutic avenues for treating viral infections such as HIV and hepatitis C. The compound's stability and reactivity were pivotal in achieving high yields and purity in the final products, highlighting its synthetic advantages.

Another notable application of tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate is in the field of peptide mimetics. Researchers have employed this compound to introduce amidine functionalities into peptide backbones, thereby enhancing their binding affinity and selectivity for target proteins. This approach has been particularly successful in the design of inhibitors for protein-protein interactions, which are often challenging to target with small molecules. Recent findings suggest that such modifications can significantly improve the pharmacokinetic properties of peptide-based drugs.

Beyond its synthetic utility, the compound has also been investigated for its potential as a prodrug moiety. The Boc-protected amidine can be selectively cleaved under physiological conditions, releasing active drug molecules in a controlled manner. This property has been exploited in the development of targeted drug delivery systems, where the compound acts as a masking group to improve the solubility and bioavailability of poorly soluble drugs. Preliminary in vivo studies have shown promising results, with enhanced drug accumulation at target sites and reduced off-target effects.

In conclusion, tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate (CAS: 154476-57-0) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility as a protecting group, intermediate, and prodrug moiety underscores its broad applicability in drug discovery and development. Future research is expected to explore its potential in emerging areas such as covalent inhibitors and bifunctional molecules, further expanding its impact on the field.

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